L-N5-(1-Imino-3-pentenyl) ornithine chemical structure and properties
L-N5-(1-Imino-3-pentenyl) ornithine chemical structure and properties
An In-Depth Technical Guide to L-N5-(1-Imino-3-pentenyl) Ornithine and its Analogs: Structure, Properties, and Biological Activity
Introduction
L-N5-(1-Imino-3-pentenyl) ornithine is a derivative of the non-proteinogenic amino acid L-ornithine. L-ornithine itself is a key intermediate in the urea cycle, where it plays a crucial role in the detoxification of ammonia in the body.[1][] While L-ornithine is not incorporated into proteins, its derivatives are of significant interest to researchers and drug development professionals for their potential to modulate enzyme activity. This guide provides a comprehensive overview of the chemical structure and properties of L-N5-(1-Imino-3-pentenyl) ornithine and delves into the biological activity and mechanism of action of its closely related and well-studied analog, N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), a potent inactivator of nitric oxide synthase.
Part 1: Chemical Structure and Physicochemical Properties
L-N5-(1-Imino-3-pentenyl) ornithine is characterized by an imino-pentenyl group attached to the terminal nitrogen (N5) of the L-ornithine backbone. This modification from the parent L-ornithine molecule significantly alters its chemical properties and biological reactivity.
Chemical Structure
The systematic IUPAC name for L-N5-(1-Imino-3-pentenyl) ornithine is (2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid.[3] The structure features a chiral center at the alpha-carbon of the ornithine backbone, retaining the L-configuration. The side chain is extended by a five-carbon unit containing a double bond and a terminal imino group.
Physicochemical Data Summary
The key physicochemical properties of L-N5-(1-Imino-3-pentenyl) ornithine are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H19N3O2 | PubChem[3] |
| Molecular Weight | 213.28 g/mol | PubChem[3] |
| IUPAC Name | (2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid | PubChem[3] |
| Synonyms | Propenyl-L-NIO | PubChem[3] |
| Canonical SMILES | CCC=CC(=N)NCCCC(C(=O)O)N | PubChem[3] |
| InChI Key | Not Available | |
| CAS Number | Not Available |
Part 2: Biological Activity and Mechanism of Action - A Focus on the Analog L-VNIO
While specific biological data for L-N5-(1-Imino-3-pentenyl) ornithine is limited in the public domain, its close analog, N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), has been extensively studied as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] Understanding the mechanism of L-VNIO provides critical insights into the potential biological activities of this class of compounds.
Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[4][5] Overproduction of NO by nNOS has been implicated in several neurological disorders, making selective nNOS inhibitors valuable therapeutic candidates.[4]
Mechanism-Based Inactivation of nNOS by L-VNIO
L-VNIO acts as a mechanism-based inactivator of nNOS.[4] This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. The process can be broken down into the following key steps:
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Reversible Binding: L-VNIO initially binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.[4][5]
-
Enzymatic Oxidation: In the presence of the necessary cofactors, NADPH and O2, nNOS catalyzes the oxidation of L-VNIO.[4][5]
-
Irreversible Inactivation: This enzymatic processing leads to the formation of a reactive intermediate that covalently modifies the enzyme, leading to the loss of its catalytic activity.[4] Specifically, this inactivation results in the loss or modification of the nNOS heme cofactor.[4][5]
The inactivation of nNOS by L-VNIO is dependent on the presence of Ca2+/calmodulin.[4][5]
Isoform Selectivity
A key feature of L-VNIO is its selectivity for the neuronal isoform of NOS (nNOS) over the inducible (iNOS) and endothelial (eNOS) isoforms.[4] The inducible isoform is not inactivated by L-VNIO, and the endothelial isoform requires significantly higher concentrations for a comparable rate of inactivation.[4][5] This selectivity is a highly desirable trait for a therapeutic agent, as it minimizes off-target effects.
Caption: Mechanism of nNOS inactivation by L-VNIO.
Part 3: Experimental Protocols
The following is a generalized protocol for assessing the mechanism-based inactivation of nNOS by an inhibitor like L-VNIO, based on methodologies described in the scientific literature.
Assay for Time-Dependent Inactivation of nNOS
Objective: To determine the rate of irreversible inactivation of nNOS by an inhibitor.
Materials:
-
Purified nNOS enzyme
-
Inhibitor stock solution (e.g., L-VNIO in assay buffer)
-
NADPH
-
L-arginine (radiolabeled, e.g., [3H]L-arginine)
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing necessary cofactors like tetrahydrobiopterin and Ca2+/calmodulin)
-
Stop solution (e.g., EDTA in water)
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubation:
-
Prepare a reaction mixture containing nNOS in the assay buffer.
-
Add the inhibitor at various concentrations to the reaction mixture.
-
Initiate the pre-incubation by adding NADPH.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the pre-incubation mixture.
-
-
Activity Assay:
-
Immediately add the aliquot to a separate tube containing a saturating concentration of [3H]L-arginine to start the activity assay. This dilution and substrate saturation effectively stops the inactivation process.
-
Allow the activity assay to proceed for a fixed time (e.g., 10 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Quantification:
-
Quantify the amount of [3H]L-citrulline formed using ion-exchange chromatography followed by liquid scintillation counting.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
Caption: Workflow for nNOS inactivation assay.
Conclusion
L-N5-(1-Imino-3-pentenyl) ornithine represents a class of modified amino acids with the potential for significant biological activity. While detailed studies on this specific molecule are not widely available, the extensive research on its analog, L-VNIO, highlights the promise of such compounds as selective enzyme inhibitors. The mechanism-based inactivation of nNOS by L-VNIO provides a clear rationale for the further investigation of L-N5-(1-Imino-3-pentenyl) ornithine and similar derivatives as potential therapeutic agents for neurological and other disorders where NO overproduction is a contributing factor. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds.
References
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PubChem. L-N5-(1-Imino-3-pentenyl) ornithine. National Center for Biotechnology Information. [Link]
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N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. J Biol Chem. 1998 Apr 10;273(15):8882-9. [Link]
-
Wikipedia. L-ornithine N5 monooxygenase. [Link]
-
PubChem. N5-(1-iminoethyl)-L-ornithine. National Center for Biotechnology Information. [Link]
-
Merck Index. Ornithine. [Link]
-
ResearchGate. (PDF) N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. [Link]
-
Frontiers. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. [Link]
-
MDPI. Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. [Link]
Sources
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 3. L-N5-(1-Imino-3-pentenyl) ornithine | C10H19N3O2 | CID 10198252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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